Bis(cyclopentadienyl)vanadium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

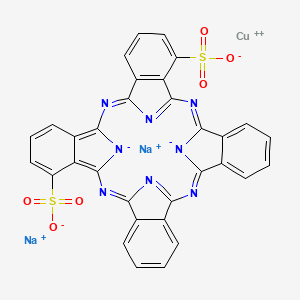

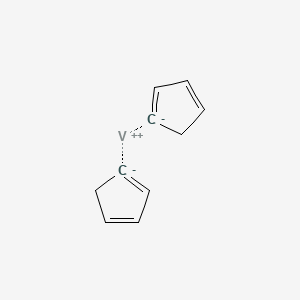

Vanadocene is an organometallic compound with the formula V(C5H5)2, commonly abbreviated as Cp2V . It is a violet crystalline, paramagnetic solid . Vanadocene has relatively limited practical use, but it has been extensively studied .

Synthesis Analysis

Vanadocene was first prepared in 1954 by Birmingham, Fischer, and Wilkinson via a reduction of vanadocene dichloride with aluminum hydride, after which vanadocene was sublimed in vacuum at 100 ˚C . A modern synthesis of vanadocene that allows production in higher quantities requires treating [V2Cl3(THF)6]2[Zn2Cl6] with cyclopentadienylsodium .Molecular Structure Analysis

Vanadocene is a metallocene, a class of organometallic compounds that typically have a metal ion sandwiched between two cyclopentadienyl rings . In the solid state, the molecule has D5d symmetry . The vanadium (II) center resides equidistant between the center of the two cyclopentadienyl rings at a crystallographic center of inversion . The average V-C bond distance is 226 pm .Chemical Reactions Analysis

Vanadocene is a reactive molecule. As it only has 15 valence electrons available, it readily reacts with many ligands . For example, it reacts with alkynes to yield the corresponding vanadium-cyclopropene complexes . One reaction involves carbon monoxide, leading to an ionic vanadocene derivative when performed in an inert atmosphere .Physical And Chemical Properties Analysis

Vanadocene is a violet crystalline, paramagnetic solid . It has a melting point of 167 °C . Its molecular weight is 181.13 g/mol .Scientific Research Applications

Bis(cyclopentadienyl)vanadium interacts with organocadmium compounds to form metallic cadmium and vanadium(IV) compounds (Razuvaev et al., 1977).

Bis(peroxo)vanadium(V) complexes, related to bis(cyclopentadienyl)vanadium(II), have been investigated as anticancer agents, exhibiting effects through inhibition of tyrosine phosphatases and DNA cleavage (Sam et al., 2004).

The electron impact fragmentation of bis(cyclopentadienyl) vanadium(III) derivatives has been studied, revealing patterns characterized by the formation of stable ions (Claude & Tabacchi, 2010).

Paramagnetic resonance studies of bis-cyclopentadienyl vanadium have been conducted, showing specific spectroscopic features indicative of its electronic structure (Mcconnell, Porterfield, & Robertson, 1959).

He I and He II photoelectron studies of bis(cyclopentadienyl)vanadium(III) complexes have provided insights into their electronic structure and bonding characteristics (Green, Payne, & Teuben, 1983).

The oxidative addition reactions of bis(cyclopentadienyl) vanadium with benzil and phenanthrenequinone have been investigated, forming 1:1 complexes (Razuvaev et al., 1976).

Bis(η-cyclopentadienyl)vanadium(IV) dithiochelates have been synthesized and characterized, contributing to the understanding of vanadium complexation chemistry (Casey & Thackeray, 1975).

Vanadium(V) complexes have been explored as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating potential applications in organic synthesis (Noshiranzadeh et al., 2014).

Bis(cyclopentadienyl)vanadium(III) derivatives have been studied as models in insertion reactions, revealing mechanisms relevant to organometallic catalysis (Fachinetti, Del Nero, & Floriani, 1976).

The antitumor activity of cyclopentadienyl metal complexes, including bis(cyclopentadienyl)vanadium(IV), has been investigated, showing promise in cancer therapy (Köpf-Maier, 1989).

Safety and Hazards

Future Directions

While vanadocene has relatively limited practical use, it has been extensively studied . Its reactivity with various ligands opens up possibilities for further exploration in the field of organometallic chemistry . The future directions of research on vanadocene could involve investigating its potential applications in catalysis, materials science, and other areas of chemistry.

Mechanism of Action

Target of Action

Bis(cyclopentadienyl)vanadium(II), also known as Vanadocene, is an organometallic compound . It is a metallocene, a class of organometallic compounds that typically have a metal ion sandwiched between two cyclopentadienyl rings

Mode of Action

Vanadocene is a reactive molecule with 15 valence electrons available, and it readily reacts with many ligands . For example, it reacts with alkynes to yield the corresponding vanadium-cyclopropene complexes . One reaction involves carbon monoxide, leading to an ionic vanadocene derivative when performed in an inert atmosphere .

Biochemical Pathways

It is known to participate in a series of reactions, such as oxidation reactions, reduction reactions, and cyclization reactions .

properties

IUPAC Name |

cyclopenta-1,3-diene;vanadium(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKDULBCFYEWFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[V+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystalline solid; Insoluble in water; [MSDSonline] |

Source

|

| Record name | Vanadocene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1277-47-0 |

Source

|

| Record name | Vanadocene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)